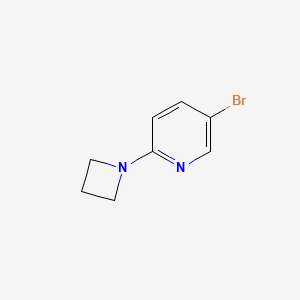

2-(Azetidin-1-yl)-5-bromopyridine

Descripción

Significance of Azetidine (B1206935) and Pyridine (B92270) Moieties in Organic Synthesis and Medicinal Chemistry

Both azetidine and pyridine rings are independently recognized as "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. Its inherent ring strain endows it with a rigid three-dimensional structure, which can be advantageous for optimizing a molecule's binding affinity to biological targets by reducing the entropic penalty upon binding. enamine.net This structural rigidity, coupled with reasonable chemical stability, allows for the precise spatial orientation of substituents. enamine.netpharmablock.com Consequently, azetidines are found in a variety of pharmacologically active agents, demonstrating anticancer, antibacterial, and antiviral properties, among others. researchgate.netnih.gov

The combination of these two moieties in a single molecule, as seen in 2-(Azetidin-1-yl)-5-bromopyridine, creates a building block with desirable characteristics for medicinal chemistry, offering a rigid scaffold with tunable electronic and steric properties.

Overview of Halogenated Pyridine Scaffolds as Versatile Synthons

Halogenated pyridines are fundamental building blocks in organic synthesis. The carbon-halogen bond serves as a reactive handle, enabling a wide array of chemical transformations with high regiocontrol. nih.gov While the electron-deficient nature of the pyridine ring makes it less reactive in classical electrophilic aromatic substitution reactions, the presence of a halogen atom opens the door to numerous other synthetic pathways. nih.gov

Specifically, bromo- and other halopyridines are key precursors for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex substituted pyridines that are otherwise difficult to access. wikipedia.orgresearchgate.net The strategic placement of a bromine atom, as in this compound, thus transforms the pyridine core into a versatile platform for molecular elaboration.

Research Trajectory and Academic Interest in this compound and Related Azetidine-Pyridines

Academic and industrial interest in small, functionalized heterocyclic compounds has driven research into molecules like this compound. The demand for novel chemical entities in drug discovery programs has spurred the development of diverse building blocks that can be readily incorporated into screening libraries. The trajectory for related azetidine-pyridines often follows their successful application in the synthesis of patented compounds, particularly kinase inhibitors and agents targeting the central nervous system. The exploration of their synthetic utility and reactivity continues to be an active area of research, as chemists seek to expand the toolbox of available synthetic intermediates.

Defining the Research Scope: Focus on Synthetic Endeavors, Chemical Transformations, Mechanistic Elucidations, and Theoretical Insights

This article will maintain a strict focus on the chemical aspects of this compound. The scope is confined to:

Synthetic Endeavors: Examination of the methods used for its preparation and manufacture.

Chemical Transformations: A detailed look at its reactivity, particularly in synthetically useful reactions.

Mechanistic Elucidations: Insights into the pathways by which it undergoes transformation.

Theoretical Insights: Understanding its structural and electronic properties through spectroscopic and computational data.

Topics such as pharmacology, dosage, and specific safety profiles are expressly excluded from this review. The objective is to provide a thorough chemical profile of the title compound as a synthetic building block.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(azetidin-1-yl)-5-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSNUAQAYRFPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Azetidin 1 Yl 5 Bromopyridine

Direct Synthetic Routes to 2-(Azetidin-1-yl)-5-bromopyridine

Direct synthetic routes offer an efficient means to access the target molecule by forming the crucial carbon-nitrogen bond between the azetidine (B1206935) and bromopyridine moieties in a single step from readily available starting materials.

Palladium-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Type Reactions)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is a highly effective direct method for the synthesis of this compound. The reaction typically involves the coupling of azetidine with a dihalogenated pyridine (B92270), such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine. nih.gov

The reaction mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphine (B1218219) ligands often providing the best results by promoting the reductive elimination step. acsgcipr.org A variety of palladium precursors, ligands, and bases can be employed to optimize the reaction yield and conditions. chemspider.comamazonaws.com

Below is a table summarizing typical conditions for the Buchwald-Hartwig amination to synthesize the title compound.

| Component | Example | Role | Reference |

| Aryl Halide | 2,5-Dibromopyridine | Electrophile | chemspider.com |

| Amine | Azetidine | Nucleophile | nih.gov |

| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst | acsgcipr.orgchemspider.com |

| Ligand | BINAP, XPhos, dppp | Stabilizes catalyst, promotes reductive elimination | wikipedia.orgchemspider.com |

| Base | NaOt-Bu, K₂CO₃ | Amine deprotonation | chemspider.comresearchgate.net |

| Solvent | Toluene, Dioxane | Reaction medium | acsgcipr.orgchemspider.com |

| Temperature | 80-110 °C | To drive the reaction | chemspider.com |

Strain-Release Arylation Strategies Involving Azetidines

Strain-release strategies represent an innovative approach to functionalizing azetidines. These methods harness the inherent ring strain of highly reactive azetidine derivatives, such as 1-azabicyclo[1.1.0]butane (ABB), to drive reactions. researchgate.netchemrxiv.org While primarily utilized for the synthesis of C3-functionalized azetidines, these principles can be adapted into multi-step strategies for preparing N-aryl azetidines. researchgate.netrsc.org

A typical strain-release reaction involves the addition of a nucleophile to ABB, which leads to the selective opening of the strained bicyclic system to form a stable, substituted azetidine ring. nih.gov For the synthesis of a precursor to this compound, a nucleophile could be used to generate a 3-substituted azetidine, which would then require a separate N-arylation step. chemrxiv.orgdntb.gov.ua This makes it an indirect, rather than a direct, route to the final molecule. The initial strain-release step is powerful for creating the core azetidine scaffold from a simple starting material. nih.gov

Precursor-Based Syntheses and Functionalization Strategies

These strategies involve the separate synthesis and modification of the azetidine and pyridine components before their eventual coupling, or the functionalization of a pre-formed 2-(azetidin-1-yl)pyridine (B11922145) core.

Azetidine Ring Formation and Structural Modification

The synthesis of the azetidine ring is a fundamental challenge in heterocyclic chemistry due to its strained nature. researchgate.netbham.ac.uk Numerous methods have been developed to construct this four-membered ring system, which can then be coupled with a bromopyridine moiety. organic-chemistry.org

Common synthetic routes to the azetidine ring include:

Intramolecular Cyclization: This is a classic approach involving the cyclization of a linear precursor, such as a γ-haloamine or a γ-amino alcohol, via a 4-exo-tet substitution. researchgate.netbham.ac.uk

[2+2] Cycloadditions: The cycloaddition of imines with alkenes or ketenes can yield substituted azetidines. nih.gov

Ring Expansion/Contraction: Methods such as the expansion of aziridines or the contraction of pyrrolidines can also be employed to form the azetidine ring. researchgate.net

Once the azetidine ring is formed, it can be N-functionalized in a subsequent step, for instance, through a Buchwald-Hartwig amination with 2,5-dibromopyridine.

Regioselective Bromination of Pyridine Derivatives (e.g., Directed Bromination)

This approach begins with the non-brominated precursor, 2-(azetidin-1-yl)pyridine. The target compound is then synthesized via electrophilic aromatic substitution. The azetidinyl group at the C2 position of the pyridine ring is an activating, ortho-, para-directing group. Therefore, it directs incoming electrophiles to the C3 and C5 positions.

Regioselective bromination at the C5 position can be achieved using standard brominating agents. The reaction conditions can be tuned to favor the desired C5 isomer over the C3 isomer.

| Reagent | Conditions | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄, CH₃CN) | Electrophilic bromination, often with good regioselectivity for the para-position. | researchgate.net |

| Bromine (Br₂) | In acetic acid or other polar solvents | Can provide mono- or poly-brominated products depending on stoichiometry. | nih.gov |

| Copper(II) Bromide (CuBr₂) | With an oxidant like O₂ | Provides a catalytic method for regioselective bromination of electron-rich arenes. | rsc.orgnih.gov |

Cross-Coupling Reactions for Bromopyridine Moiety Attachment (e.g., Suzuki-Miyaura Type Reactions)

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a versatile tool for forming carbon-carbon bonds. nih.govmdpi.com While less common, this reaction can also be adapted for the formation of carbon-nitrogen bonds, providing a pathway to synthesize this compound from precursors.

A plausible strategy involves the coupling of an azetidine-containing organoboron reagent with a suitable bromopyridine derivative. For example, potassium azetidinyltrifluoroborate could be coupled with 2-chloro-5-bromopyridine or 2-triflyloxy-5-bromopyridine. nih.gov The use of stable and easily handled potassium organotrifluoroborates is a significant advantage in this type of synthesis. nih.gov This method relies on the pre-formation of the functionalized coupling partners.

A hypothetical Suzuki-Miyaura C-N coupling is outlined below:

| Component | Example | Role | Reference |

| Boron Reagent | Potassium azetidinyltrifluoroborate | Azetidine source | nih.gov |

| Electrophile | 2-Chloro-5-bromopyridine | Bromopyridine source | rsc.org |

| Palladium Precursor | Pd(OAc)₂ or PdCl₂ | Catalyst | researchgate.net |

| Ligand | SPhos, XPhos, Buchwald's ligands | Promotes C-N coupling | nih.gov |

| Base | K₃PO₄, Cs₂CO₃ | Activates boron reagent | nih.gov |

| Solvent | n-Butanol, Toluene/Water | Reaction medium | nih.gov |

Optimization of Reaction Conditions and Parameters

The efficient synthesis of this compound relies heavily on the fine-tuning of several reaction parameters. These include the choice of catalytic systems, the influence of bases and solvents, and the application of modern synthetic techniques.

Catalytic Systems and Ligand Design

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of the C-N bond between the pyridine ring and the azetidine moiety. The selection of the palladium catalyst and the accompanying ligand is critical for achieving high yields and reaction efficiency.

Biarylphosphine ligands, such as tBuBrettPhos (L4), have proven effective in facilitating the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. acs.org These bulky ligands are designed to promote the crucial steps of the catalytic cycle. While not directly studying this compound, the principles are transferable. In a related context, the synthesis of N-alkyl/aryl substituted phthalimide (B116566) analogs containing a 2-bromopyridyl group was successfully achieved using a combination of palladium acetate, cesium carbonate, and (±)-BINAP in toluene. researchgate.net

The development of dual-ligand inhibitors has also highlighted the importance of linker properties in biological activity, a concept that can be applied to the design of ligands for catalytic processes. lsu.edu

Table 1: Examples of Catalytic Systems in Related Amination Reactions

| Catalyst Precursor | Ligand | Base | Solvent | Application | Reference |

| Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | Synthesis of 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione | researchgate.net |

| Pd Precatalyst | tBuBrettPhos (L4) | LHMDS | Not specified | Amination of unprotected bromoimidazoles and bromopyrazoles | acs.org |

Influence of Bases and Solvents on Reaction Efficiency

The choice of base and solvent plays a pivotal role in the efficiency of the amination reaction. The base is required to deprotonate the amine nucleophile, thereby increasing its reactivity, and to neutralize the hydrogen halide formed during the reaction. In the synthesis of related aminopyridine derivatives, cesium carbonate has been effectively used. researchgate.net For the amination of unprotected bromoimidazoles and bromopyrazoles, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) was employed. acs.org

The solvent must be capable of dissolving the reactants and the catalyst system while being inert to the reaction conditions. Toluene is a common solvent for these types of cross-coupling reactions. researchgate.net The polarity and hydrogen bonding ability of the solvent can also influence the electronic absorption spectra of aminopyridine Schiff bases, indicating their potential impact on reaction intermediates and transition states. asianpubs.org In some molybdenum-catalyzed allylic aminations, ethanol (B145695) was found to be an efficient and green solvent. researchgate.net

Accelerated Synthetic Techniques

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines and pyrazolopyridines. rsc.orgnih.govrsc.org The use of microwave-assisted synthesis for preparing 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent bromination highlights its applicability in constructing complex heterocyclic systems. nih.govrsc.org The key advantages of this method include its speed and efficiency, making it an attractive approach for the synthesis of this compound. rsc.org

Mechanistic Elucidations in the Synthesis of Azetidine-Bromopyridine Systems

A thorough understanding of the reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

Palladium-Catalyzed Coupling Dynamics: Oxidative Addition, Transmetallation, Reductive Elimination

The generally accepted mechanism for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (5-bromopyridine derivative) to form a Pd(II) intermediate. nih.gov Mechanistic studies on the aminocarbonylation of aryl chlorides have shown that the oxidative addition of the haloarene can be the rate-limiting step. nih.gov

Transmetallation/Amine Coordination and Deprotonation: The amine (azetidine) coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The final step involves the formation of the new C-N bond and the desired product, this compound, with the regeneration of the Pd(0) catalyst. Studies on the aminocarbonylation of aryl chlorides with ammonia (B1221849) have provided insights into this step, showing that it proceeds from a phenacylpalladium amido complex. nih.gov

Mechanistic investigations into related palladium-catalyzed reactions, such as the aminocarbonylation of aryl chlorides, have utilized techniques like kinetic measurements and the isolation of catalytic intermediates to elucidate the reaction pathway. nih.govnih.gov

Regioselectivity of Bromination: Electronic and Steric Directing Effects

The synthesis of the starting material, often a substituted 5-bromopyridine, requires a regioselective bromination step. The position of bromination on the pyridine ring is governed by a combination of electronic and steric factors. For 2-aminopyridines, the amino group is an activating, ortho-, para-directing group. Therefore, bromination tends to occur at the 3- and 5-positions.

To achieve regioselective bromination at the 5-position of 2-aminopyridines, specific brominating agents and conditions can be employed. researchgate.net The reactivity-selectivity principle suggests that less reactive brominating agents will be more selective. youtube.com For instance, the use of 1-butylpyridinium (B1220074) bromide with hydrogen peroxide as an oxidant has been reported for the regioselective bromination of 2-aminopyridines at the C-5 position. researchgate.net In radical bromination, the stability of the resulting radical intermediate dictates the regioselectivity. youtube.com

Aza-Michael Addition Mechanisms for Azetidine Derivative Synthesis

The Aza-Michael addition, or conjugate addition of a nitrogen nucleophile, represents a powerful C-N bond-forming reaction. While the direct synthesis of this compound typically proceeds via nucleophilic aromatic substitution, the Aza-Michael reaction is a key strategy for the synthesis of functionalized azetidine rings, which are crucial components in many pharmaceutical compounds.

The reaction involves the addition of an amine or its equivalent to an α,β-unsaturated carbonyl compound. In the context of azetidine synthesis, this can be applied to create complex 3-substituted azetidine derivatives. A common approach begins with an N-protected azetidin-3-one, which is converted to an α,β-unsaturated ester, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate, through a Horner-Wadsworth-Emmons reaction. This activated alkene then serves as the Michael acceptor for various nitrogen nucleophiles.

The mechanism proceeds via the attack of the nitrogen nucleophile on the β-carbon of the unsaturated system, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 3-substituted azetidine product. The choice of base and solvent is critical for reaction efficiency. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) is effective for promoting the addition of heterocyclic amines. The reaction conditions can be tailored based on the nucleophilicity of the amine.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield (%) |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU / Acetonitrile | 65 °C, 4 h | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 64 |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU / Acetonitrile | 65 °C, 16 h | Methyl (1-Boc-3-(pyrazol-1-yl)azetidin-3-yl)acetate | 83 |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Bromo-1H-pyrazole | DBU / Acetonitrile | 65 °C, 16 h | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 |

This table presents examples of Aza-Michael additions to form substituted azetidine derivatives, demonstrating the versatility of the method.

Advanced Synthetic Approaches and Scalability Considerations

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the adoption of advanced manufacturing technologies and adherence to green chemistry principles to ensure efficiency, safety, and environmental sustainability.

Continuous-Flow Synthesis and Microreactor Technologies for Large-Scale Production

Continuous-flow synthesis, utilizing microreactors, offers significant advantages over traditional batch processing for the production of this compound. The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction between a suitable 2-halopyridine (e.g., 2,5-dibromopyridine) and azetidine. Flow chemistry is exceptionally well-suited for such reactions. nih.gov

Microreactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and rapid mixing. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and shorter reaction times compared to batch methods. For SNAr reactions, which can be exothermic, the efficient heat dissipation in flow reactors prevents the formation of hot spots and reduces the generation of undesirable byproducts. nih.gov

Furthermore, continuous processing allows for the safe handling of reactive intermediates and reagents at elevated temperatures and pressures that would be hazardous on a large scale in a batch reactor. mdpi.com This capability can significantly accelerate reaction rates. For example, the synthesis of N-aryl indazoles, another class of N-heterocycles, was successfully performed in a continuous-flow system at 150 °C, achieving high yields in just one hour of residence time. mdpi.com This demonstrates the potential for rapid, high-yield production of heterocyclic compounds like this compound.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Heat Transfer | Poor, risk of hot spots | Excellent, precise temperature control |

| Mass Transfer | Limited by stirring speed | Enhanced, rapid mixing |

| Safety | Higher risk with exothermic reactions at scale | Inherently safer, small reaction volumes |

| Scalability | Complex, requires process redesign | Simple, "scaling-out" by running reactors in parallel |

| Reaction Time | Often several hours to days | Minutes to hours |

This table compares key parameters of batch versus continuous-flow synthesis for reactions like the SNAr used to produce this compound.

Integration of Green Chemistry Principles (e.g., Catalyst Recovery and Waste Minimization)

The principles of green chemistry are integral to modern pharmaceutical manufacturing, aiming to reduce the environmental footprint of chemical processes. asianpubs.orgresearchgate.net

Catalyst Recovery: While the primary synthesis of this compound via SNAr may not be catalytic, related syntheses of pyridine derivatives often employ palladium or copper catalysts for cross-coupling reactions. In these cases, catalyst recovery is crucial for both economic and environmental reasons. Homogeneous catalysts can be recovered using techniques like organic solvent nanofiltration (OSN), which has been shown to effectively separate palladium catalysts for reuse over multiple cycles with sustained high conversion rates. nih.gov Alternatively, developing heterogeneous catalysts, where the catalyst is immobilized on a solid support like mesoporous silica (B1680970) (MCM-41), allows for simple filtration and reuse, minimizing metal leaching into the product and waste streams. researchgate.net

Waste Minimization: A core tenet of green chemistry is the prevention of waste rather than its treatment after formation. researchgate.netamazonaws.com This can be achieved through several strategies applicable to the synthesis of this compound:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. SNAr reactions are generally atom-economical.

Safer Solvents: Replacing hazardous solvents like DMF or NMP, often used in SNAr reactions, with greener alternatives such as supercritical CO2 or bio-derived solvents. mdpi.com

Solvent-Free Reactions: Mechanochemistry, using methods like ball milling or manual grinding, can facilitate reactions in the absence of a solvent, drastically reducing waste. sioc-journal.cnrsc.org This has been successfully applied to the synthesis of other N-heterocycles like imidazo[1,2-a]pyridines. rsc.org

Azeotropic Distillation: This technique can be employed for the recovery and recycling of solvents, particularly aqueous mixtures, thereby minimizing the large volumes of solvent waste generated during workup and purification steps.

By integrating these advanced synthetic and green chemistry approaches, the production of this compound can be made more efficient, scalable, and environmentally sustainable.

Chemical Reactivity and Transformational Chemistry of 2 Azetidin 1 Yl 5 Bromopyridine

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the 5-position of the pyridine (B92270) ring is a versatile handle for the introduction of various functional groups through nucleophilic substitution reactions. These reactions are typically facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the C-Br bond towards nucleophilic attack.

Reactions with Amines and their Derivatives

One of the most important transformations of 2-(azetidin-1-yl)-5-bromopyridine is its reaction with amines to form the corresponding 5-amino-substituted pyridines. These reactions are often accomplished using modern cross-coupling methodologies, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope. scispace.comnih.govresearchgate.net While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of this reaction to a wide range of 2-bromopyridines suggests its feasibility. nih.govresearchgate.net

Another classical approach for the amination of aryl halides is the Ullmann condensation, which typically employs copper catalysis at higher temperatures. wikipedia.org This method can also be applied to the synthesis of N-aryl amines from aryl halides. wikipedia.org

Table 1: Representative Conditions for Amination of 2-Bromopyridines

| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, dppp | NaOt-Bu | Toluene | 80 °C | 55-98% | researchgate.net |

| Ullmann Condensation | CuI, Phenanthroline | K₂CO₃ or KOH | NMP or DMF | >100 °C | Variable | wikipedia.org |

This table presents typical conditions for the amination of 2-bromopyridines based on literature for analogous compounds.

Reactions with Thiols and Other Heteroatom Nucleophiles

The bromine atom of this compound can also be displaced by sulfur-based nucleophiles, such as thiols, to yield the corresponding thioethers. Nucleophilic aromatic substitution (SNAr) reactions of heteroaryl halides with thiols can proceed smoothly, often in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMAc. nih.gov For electron-deficient heteroarenes like pyridines, these reactions can occur without the need for additional activating groups. nih.gov

The Ullmann-type reaction also provides a pathway for C-S bond formation, typically using a copper catalyst. wikipedia.org This method has been successfully used for the synthesis of aryl thioethers from aryl halides. wikipedia.org

Table 2: Representative Conditions for Thiolation of Heteroaryl Halides

| Reaction Type | Catalyst/Reagent | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | None | K₂CO₃ | DMAc | rt - 100 °C | Good | nih.gov |

| Ullmann-Type C-S Coupling | Cu(I) salt | Base | High-boiling polar solvent | High | Variable | wikipedia.org |

This table presents typical conditions for the thiolation of heteroaryl halides based on literature for analogous compounds.

Transformations Involving the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening and ring-transformation reactions. rsc.org The N-aryl substitution in this compound influences the reactivity of the azetidine ring.

Oxidation Pathways Leading to Azetidinones

The oxidation of N-substituted azetidines can lead to the formation of azetidin-2-ones, also known as β-lactams. mdpi.com While direct oxidation of the azetidine ring in this compound to an azetidinone is not a commonly reported transformation, the synthesis of azetidinones is a well-established field, often involving cycloaddition reactions. mdpi.com For instance, the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring. mdpi.com It is conceivable that derivatives of this compound could be synthesized through such pathways, or that the azetidine ring could be cleaved and reformed into an azetidinone under specific oxidative conditions. The reactivity of the azetidine ring can be influenced by the nature of the substituent on the nitrogen atom. rsc.org

Reduction Reactions to Form More Saturated Derivatives

The reduction of the azetidine ring itself is not a common transformation as it is already a saturated heterocycle. However, the pyridine ring can be reduced under certain conditions. More relevant is the reduction of azetidin-2-ones (β-lactams) to azetidines. This is a widely used method for the synthesis of N-substituted azetidines and is typically achieved with reagents like diborane (B8814927) or lithium aluminum hydride, with the stereochemistry of the ring substituents generally being retained. acs.org While this is the reverse of the oxidation described above, it highlights the synthetic relationship between these two classes of four-membered heterocycles. Hydrogenation of unsaturated azetidines, for example, those with exocyclic double bonds, can be achieved using catalysts like Pearlman's catalyst to yield fully saturated azetidine derivatives. nih.gov

Cycloaddition Reactivity of the Azetidine Moiety

The strained nature of the azetidine ring makes it a potential partner in cycloaddition reactions, although these are less common than for its unsaturated counterparts. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgnih.govchemrxiv.org While this reaction typically forms the azetidine ring, it underscores the photochemical reactivity inherent in such systems. It is plausible that under photochemical conditions, the azetidine ring of this compound could participate in cycloaddition or other rearrangement reactions.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The presence of a bromine atom on the pyridine ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The carbon-bromine bond at the 5-position of the pyridine ring is the primary site for palladium-catalyzed functionalization. A range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, can be envisaged with this substrate.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various aryl or vinyl boronic acids or their esters. acs.org A typical catalytic system would employ a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. acs.orgrsc.org This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. This would allow for the introduction of a variety of primary or secondary amines at the 5-position of the pyridine ring. porphyrin-systems.denih.gov The reaction typically utilizes a palladium catalyst, a bulky phosphine ligand (e.g., BINAP), and a strong base like sodium tert-butoxide. porphyrin-systems.de

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromopyridine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. bldpharm.comresearchgate.net The resulting alkynylpyridines are versatile intermediates for further transformations.

Heck Reaction: The Heck reaction would enable the formation of a new carbon-carbon bond by coupling with an alkene. researchgate.netmdpi.com This reaction is catalyzed by a palladium complex and typically requires a base.

Stille Coupling: The Stille coupling involves the reaction with an organotin compound and is another effective method for carbon-carbon bond formation. It is known for its tolerance of a wide variety of functional groups.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |

| Buchwald-Hartwig | Amine | [Pd₂(dba)₃]/BINAP | NaOtBu | Toluene | Good |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N | DMF | Moderate to Excellent |

| Heck | Alkene | Pd(OAc)₂/PPh₃ | Et₃N | MeCN | Good to Excellent |

| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | Good to Excellent |

This table presents generalized conditions based on reactions with similar bromopyridine substrates. Actual conditions for this compound may vary.

Reactions Leading to Complex Polycyclic Heterocycles (e.g., Imidazoquinolinone Derivatives)

While direct conversion of this compound to complex polycyclic heterocycles like imidazoquinolinones is not extensively documented, a plausible synthetic pathway can be proposed based on known chemical transformations. The synthesis of related structures, such as 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, has been achieved starting from 5-bromo-2,3-diaminopyridine.

A potential route to an imidazo[4,5-b]pyridine core from this compound would likely involve the following key steps:

Nitration: An electrophilic nitration reaction to introduce a nitro group at the 3-position of the pyridine ring.

Reduction: Subsequent reduction of the nitro group to an amino group, yielding a 2-(azetidin-1-yl)-5-bromo-3-aminopyridine intermediate.

Azetidine Ring Opening/Modification: Conversion of the azetidinyl group into a primary amino group. This is a non-trivial step and could potentially be achieved through various ring-opening strategies.

Cyclization: Condensation of the resulting 5-bromo-2,3-diaminopyridine derivative with a suitable carbonyl compound (e.g., an aldehyde) to form the imidazole (B134444) ring, leading to the imidazo[4,5-b]pyridine scaffold.

Further intramolecular cyclization, potentially via a palladium-catalyzed reaction involving the bromine atom, could then lead to more complex polycyclic systems like imidazoquinolinones.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is susceptible to electrophilic aromatic substitution (EAS), although pyridine itself is generally less reactive than benzene (B151609) in such reactions. The regioselectivity of EAS is governed by the electronic effects of the existing substituents: the azetidinyl group, the bromo group, and the ring nitrogen atom.

The azetidinyl group at the 2-position is an amino-type substituent and is strongly activating and ortho-, para-directing. It will therefore direct incoming electrophiles to the 3- and 5-positions. The 5-position is already substituted with bromine.

The bromine atom at the 5-position is a deactivating group but is also ortho-, para-directing. It would direct incoming electrophiles to the 4- and 6-positions.

The pyridine nitrogen atom is deactivating and directs electrophiles primarily to the 3- and 5-positions.

Considering these combined effects, the most likely position for electrophilic attack is the 3-position, which is activated by the azetidinyl group and is a meta-position relative to the deactivating bromine. The 4- and 6-positions are less likely to be substituted due to the weaker directing effect of the bromine and the deactivating nature of the pyridine ring itself.

Applications in Advanced Organic Synthesis and Material Science

2-(Azetidin-1-yl)-5-bromopyridine as a Key Intermediate in Complex Molecule Synthesis

The intrinsic reactivity of this compound makes it an ideal starting point for the construction of intricate molecular frameworks. The presence of the bromine atom on the electron-deficient pyridine (B92270) ring allows for a wide range of transition-metal-catalyzed cross-coupling reactions, while the azetidine (B1206935) ring offers a stable, three-dimensional structural element.

The azetidinyl-pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases. Kinase inhibitors are a critical class of drugs, particularly in oncology. The general structure of this compound serves as a foundational component for potent enzyme inhibitors. For instance, it is a key structural motif in the design of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in various cancers. acs.orgtandfonline.comnih.gov

While specific syntheses may vary, the core strategy often involves using a bromo- or chloro-pyridine derivative as a handle to connect different fragments of the final drug molecule. For example, in the synthesis of the HER2 inhibitor Tucatinib, a key step involves the coupling of a substituted pyridine ring to build the complex heterocyclic core. thieme-connect.comresearchgate.net Similarly, the development of inhibitors like TAK-285 relies on the elaboration of substituted pyridine scaffolds to achieve high potency and selectivity against kinase targets. acs.orgtandfonline.com The this compound compound provides an ideal starting point for such syntheses, where the bromine atom can be replaced by a larger, more complex group via coupling reactions to furnish the final pharmacologically active agent. ed.ac.ukmdpi.com

The utility of this compound extends beyond its role as a precursor to specific drugs into its broader application as a versatile building block for a wide array of heterocyclic structures. The carbon-bromine bond at the 5-position of the pyridine ring is a prime site for functionalization through transition-metal-catalyzed cross-coupling reactions. This allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines) can be employed to attach various substituents to the pyridine core. nih.gov This modular approach enables the rapid construction of libraries of complex molecules built upon the azetidine-pyridine framework, facilitating the discovery of new materials and bioactive compounds. For example, coupling with dienyl azides using transition metal catalysts can lead to the formation of novel pyrrole-containing systems. bwise.kr

Role in Ligand Design and Organocatalysis

The structural features of this compound make it an excellent candidate for the development of specialized ligands for catalysis. The presence of two nitrogen atoms—one a basic, sp²-hybridized nitrogen within the aromatic pyridine ring and the other an sp³-hybridized nitrogen in the non-aromatic azetidine ring—allows the molecule to act as a bidentate "N,N" ligand.

A significant advancement in catalysis is the development of asymmetric methods to produce single-enantiomer products, which is of paramount importance in the pharmaceutical industry. The this compound framework can be readily adapted for asymmetric catalysis. By introducing chirality into the ligand structure—for example, by using a substituted azetidine ring that contains one or more stereocenters—a chiral ligand can be created.

When this chiral ligand coordinates to a transition metal, it creates a chiral catalytic environment. thieme-connect.comCurrent time information in Bangalore, IN. This chiral catalyst can then differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product over the other. Pyridine-based chiral ligands, such as pyridine-oxazolines (PyrOx), have proven to be highly effective in a wide range of enantioselective reactions. tandfonline.comchemicalbook.com The development of chiral azetidine-pyridine ligands represents a promising strategy for advancing new asymmetric catalytic methodologies. researchgate.netCurrent time information in Bangalore, IN.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. SAR involves synthesizing a series of related compounds (analogues) by systematically modifying the structure of a lead compound and then evaluating them for biological activity. This process helps to identify the key structural features responsible for the compound's therapeutic effects.

This compound is an excellent scaffold for SAR studies due to the ease with which it can be derivatized. The bromine atom at the 5-position is the primary handle for chemical modification. Using a suite of well-established palladium-catalyzed cross-coupling reactions, chemists can introduce a vast diversity of chemical groups at this position. This allows for a systematic exploration of how changes in steric bulk, electronic properties, and hydrogen-bonding potential at this site affect the molecule's interaction with its biological target. nih.govresearchgate.net For instance, SAR studies on azetidine-containing dipeptides have shown that specific substitutions are crucial for antiviral activity. nih.gov

The table below outlines several key derivatization strategies that can be applied to the this compound scaffold for the purpose of generating compound libraries for SAR studies.

| Reaction Name | Coupling Partner | Reagent/Catalyst | New Bond Formed | Introduced Substituent Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Aryl, Heteroaryl, Alkyl |

| Stille Coupling | R-Sn(Bu)₃ (Organostannane) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | C-C | Aryl, Alkenyl, Alkynyl |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) | Alkynyl |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (sp²) | Alkenyl |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd catalyst, Ligand (e.g., BINAP), Base | C-N | Primary/Secondary Amine |

| C-O Coupling | R-OH (Alcohol/Phenol) | Pd or Cu catalyst, Ligand, Base | C-O | Ether/Aryloxy |

| Cyanation | Zn(CN)₂ or KCN | Pd catalyst | C-CN | Nitrile |

Structure Activity Relationship Sar and Molecular Design Principles for Azetidine Bromopyridine Systems

Influence of Azetidine (B1206935) Moiety on Molecular Recognition and Interactions

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is increasingly utilized in medicinal chemistry as a "privileged scaffold". nih.govresearchgate.netresearchgate.net Its incorporation into drug candidates is often a strategic choice to impart specific, desirable properties that arise from its unique structural and conformational characteristics. ontosight.ainih.gov

A key feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. researchgate.netrsc.org This inherent strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines, endows the azetidine moiety with a high degree of molecular rigidity. rsc.orgrsc.org This rigidity is a cornerstone of its utility in molecular design.

By incorporating a rigid scaffold like azetidine, chemists can reduce the number of possible conformations a molecule can adopt. nih.govnih.gov This pre-organization of the ligand into a more defined shape can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. nih.gov The four-membered ring typically adopts a puckered conformation, and the specific nature of this pucker can be influenced by the substituents on the ring. nih.govresearchgate.net This conformational constraint helps to orient substituents in precise vectors, which can be crucial for optimal interaction with specific residues in a protein's binding pocket. nih.gov For instance, studies on azetidine-containing compounds have shown that even minor changes, such as adding methyl groups to the azetidine ring, can substantially decrease binding affinity and biological activity, highlighting the sensitivity of the interaction to the ring's conformation and substitution. nih.gov

The stability of the azetidine ring, despite its strain, is generally sufficient for it to be a reliable component in drug molecules, although its reactivity can be triggered under specific conditions, a feature that can also be exploited in synthesis. nih.govrsc.org

The azetidine ring serves as an effective bioisostere or mimic for larger, more flexible, or more complex chemical groups found in natural substrates. tcichemicals.com Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its desired biological activity.

One prominent example is the use of azetidine derivatives as conformationally constrained analogs of neurotransmitters like gamma-aminobutyric acid (GABA) and β-alanine. nih.govdrugbank.comresearchgate.net By restricting the flexibility of these molecules, researchers can probe the specific conformations required for binding to and activating their respective transporters or receptors. nih.gov Similarly, azetidine-2-carboxylic acid is a well-known structural analog of the amino acid proline, and its incorporation into peptides can induce specific secondary structures and enhance proteolytic stability. nih.govnih.gov

Furthermore, the azetidine ring can be used as a non-classical bioisostere for larger heterocyclic rings like piperazine. tcichemicals.com This substitution can improve physicochemical properties such as solubility by introducing more sp³ character and three-dimensionality, which is often associated with more favorable drug-like properties. tcichemicals.com This approach allows for the exploration of new chemical space while mimicking the key interactions of the original scaffold. nih.gov

Impact of Bromopyridine Moiety on Binding Affinity and Specificity

The electronic nature of the bromopyridine ring plays a significant role in molecular recognition. The nitrogen atom within the pyridine (B92270) ring is a Lewis base and can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein binding site.

The bromine atom, attached to the pyridine ring, can participate in a highly directional, non-covalent interaction known as halogen bonding. nih.gov In this type of interaction, the halogen atom acts as an electrophilic species (a Lewis acid) due to an anisotropic distribution of its electron density, creating a region of positive electrostatic potential called a σ-hole. chemrxiv.org This σ-hole can interact favorably with Lewis bases such as the oxygen of backbone carbonyl groups or side-chain carboxylates in a protein. nih.govresearchgate.net The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). researchgate.net The strategic placement of a bromine atom can therefore introduce an additional, affinity-enhancing interaction with a target protein that would not be possible with a hydrogen atom. nih.govresearchgate.net

Structure-activity relationship studies on analogs of ABT-594, a potent analgesic agent containing a 2-(azetidinylmethoxy)pyridine core, demonstrated the importance of the substitution pattern. nih.gov While numerous modifications on the pyridine ring were tolerated for maintaining high binding affinity to nicotinic acetylcholine (B1216132) receptors, only a select few retained potent analgesic activity. nih.gov This suggests that while general binding may be maintained, the specific orientation required to induce a functional response is highly sensitive to the steric profile of the substituents. The size, shape, and polarity of different functional groups on the pyridine ring can either facilitate or hinder the optimal alignment of the molecule within the binding site. nih.gov For example, a bulky substituent at a position critical for deep pocket penetration could abolish activity, whereas a smaller group might be well-tolerated.

Theoretical Approaches to SAR: Computational Predictions and Correlational Analysis

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of molecules like 2-(azetidin-1-yl)-5-bromopyridine before their synthesis. These theoretical approaches save time and resources by prioritizing the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used in this context. researchgate.net QSAR studies aim to build a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. chemrevlett.comnih.gov For pyridine derivatives, QSAR models have been successfully developed to predict activities such as anticancer effects. chemrevlett.com These models use multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) to establish the correlation. frontiersin.org The statistical robustness of these models is rigorously tested through internal and external validation methods. nih.govnih.gov

Table 1: Example of Statistical Parameters in a QSAR Model for Fungicidal Chromone Derivatives This table illustrates the types of statistical metrics used to validate a QSAR model, based on a study of similar heterocyclic compounds.

| Parameter | Description | Value |

|---|---|---|

| r² | Correlation coefficient | 0.943 |

| q² | Cross-validated correlation coefficient | 0.911 |

| r²pred | Predictive r² for the external test set | 0.837 |

Data adapted from a study on iodochromone derivatives. frontiersin.org

Molecular docking is another essential computational tool. It predicts the preferred orientation of a ligand when bound to a target protein. chemrevlett.com For azetidine-bromopyridine systems, docking studies can visualize how the molecule fits into a binding pocket, identifying key interactions such as hydrogen bonds from the pyridine nitrogen or potential halogen bonds from the bromine atom. researchgate.net These simulations help rationalize observed SAR data, for instance, by showing why a particular substitution pattern leads to a loss of activity due to a steric clash. nih.gov By combining QSAR and molecular docking, researchers can design novel derivatives with a higher probability of success. nih.gov

Theoretical and Computational Investigations of 2 Azetidin 1 Yl 5 Bromopyridine

Electronic Structure and Bonding Analysis

The electronic characteristics of 2-(Azetidin-1-yl)-5-bromopyridine are determined by the interplay of the electron-donating azetidine (B1206935) group and the electron-withdrawing bromine atom on the pyridine (B92270) ring. This substitution pattern significantly influences the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The presence of the nitrogen-containing azetidine ring at the 2-position of the pyridine ring is expected to increase the electron density of the pyridine system through a mesomeric effect. Conversely, the bromine atom at the 5-position acts as an electron-withdrawing group via an inductive effect, while also possessing some electron-donating capabilities through its lone pairs. DFT studies on similar 2-aminopyridines have shown that the amino group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. imanagerpublications.com The bromine substituent, while deactivating the ring towards electrophilic substitution, can direct incoming electrophiles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.78 | -0.54 | 6.24 | 2.22 |

| 2-Aminopyridine | -5.89 | -0.31 | 5.58 | 2.05 |

| 5-Bromopyridine | -6.91 | -0.87 | 6.04 | 1.58 |

| This compound (Expected) | -6.1 to -5.9 | -0.7 to -0.5 | 5.4 to 5.2 | ~2.5 - 3.0 |

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The HOMO is typically localized on the more electron-rich portions of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is found on the electron-deficient areas.

For this compound, the HOMO is expected to have significant contributions from the azetidine nitrogen and the pyridine ring, particularly the nitrogen atom and the carbon atoms at positions 3 and 5. The LUMO is likely to be distributed over the pyridine ring, with a notable contribution from the carbon atom attached to the bromine, reflecting its susceptibility to nucleophilic attack under certain conditions.

The charge distribution, which can be quantified using methods like Natural Bond Orbital (NBO) analysis, would likely show a net negative charge on the pyridine nitrogen and the bromine atom, while the carbon atoms of the pyridine ring and the hydrogen atoms would carry partial positive charges. The nitrogen of the azetidine ring will also exhibit a partial negative charge. This charge distribution is critical for understanding intermolecular interactions and the molecule's behavior in polar solvents.

Computational Reaction Mechanism Studies

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling the transition states and reaction pathways.

Modeling Transition States and Reaction Pathways

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can identify the structures of transition states and calculate their corresponding energy barriers. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

For instance, in a Suzuki-Miyaura coupling reaction where the bromine atom is replaced, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.com These models can help in understanding the role of ligands and other additives in the reaction. The strain in the four-membered azetidine ring can also influence the reactivity of the molecule, a factor that can be explored through computational modeling. rsc.org

Predictive Studies on Regioselectivity and Stereoselectivity

Computational studies are particularly useful for predicting the outcome of reactions where multiple products are possible. By comparing the activation energies of different reaction pathways, the regioselectivity and stereoselectivity can be predicted.

In the case of electrophilic substitution on the pyridine ring of this compound, computational models can predict the most likely site of attack by an electrophile. The combined directing effects of the activating azetidinyl group (ortho- and para-directing) and the deactivating bromo group (meta-directing to its own position) would lead to complex regiochemical outcomes that can be rationalized through the calculation of reaction intermediates and transition states. While the azetidine ring itself is not chiral, reactions involving chiral reagents could lead to stereoisomeric products, the formation of which could be modeled computationally.

Conformational Analysis of Azetidine-Pyridine Systems

The four-membered azetidine ring is not planar and can adopt a puckered conformation. The degree of puckering and the preferred conformation can have a significant impact on the molecule's properties and its interactions with other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of intermolecular interactions at an atomic level. For this compound, while specific MD simulation studies are not extensively documented in publicly available literature, the principles of its constituent functional groups allow for a theoretical exploration of its potential non-covalent interactions. These simulations would model the movement of every atom in a system over time, based on a force field that describes the underlying physics of their interactions.

The primary intermolecular interactions expected for this compound would involve hydrogen bonds, halogen bonds, and π-stacking. The nitrogen atom of the pyridine ring and the nitrogen of the azetidine ring can act as hydrogen bond acceptors. Experimental and computational studies on related aminopyridines have highlighted the importance of hydrogen bonding in their molecular complexes. For instance, studies on the molecular interactions of 2-amino-5-bromopyridine with alcohols have demonstrated the formation of hydrogen bonds. niscpr.res.in

The bromine atom at the 5-position of the pyridine ring is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom and a Lewis base. Computational studies on other brominated heterocyclic compounds have shown that these interactions can play a significant role in their crystal packing and molecular recognition. A combined experimental and computational study of 5-bromocytosine, for example, revealed weak to moderate halogen bonds involving the bromine atom.

Furthermore, the pyridine ring itself can participate in π-π stacking interactions with other aromatic systems. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing bromine atom, would favor interactions with electron-rich aromatic rings.

An MD simulation of this compound in a relevant environment, such as in solution or interacting with a biological macromolecule, would provide detailed insights into the stability and dynamics of these interactions. The simulation would track the distances and angles between interacting atoms over time, allowing for the identification of persistent hydrogen bonds, halogen bonds, and other non-covalent contacts. The stability of such interactions can be further quantified by calculating the potential of mean force (PMF) along a specific reaction coordinate.

| Interaction Type | Participating Moiety of this compound | Potential Interacting Partner | Significance |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Azetidine Nitrogen | Hydrogen bond donors (e.g., water, alcohols, amino acid residues) | Key for solubility and specific binding to biological targets. |

| Halogen Bond (Donor) | Bromine atom | Lewis bases (e.g., carbonyl oxygen, nitrogen atoms in other molecules) | Contributes to molecular recognition and crystal engineering. |

| π-π Stacking | Pyridine Ring | Other aromatic rings (e.g., in solvents or biological receptors) | Important for stabilizing complexes with other aromatic systems. |

| van der Waals Forces | Entire Molecule | All neighboring molecules | General non-specific interactions contributing to overall stability. |

Predictive Modeling for Structure-Reactivity and Structure-Interaction Relationships

A QSAR model for this compound would mathematically correlate its structural or physicochemical descriptors with a specific biological activity or property. The first step in building such a model is the calculation of a wide range of molecular descriptors. These descriptors can be categorized into several classes:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polarizability, and dipole moment, which are crucial for understanding a molecule's interaction with biological membranes and receptors.

Machine learning algorithms are increasingly being used to develop robust QSAR models. nih.gov For this compound, a dataset of structurally related compounds with known activities would be required to train and validate a predictive model. The model could then be used to predict the activity of new, unsynthesized analogs.

The reactivity of the compound could also be predicted using computational methods. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified by calculating the molecular electrostatic potential (MEP) and Fukui functions using density functional theory (DFT). Studies on the halogenation of pyridines have employed computational methods to understand reaction mechanisms and regioselectivity.

Predictive models for structure-interaction relationships would focus on how the compound interacts with specific biological targets. Molecular docking simulations, a key component of structure-based drug design, could predict the binding mode and affinity of this compound to a protein's active site. The results from docking can then be used as descriptors in a QSAR model to improve its predictive power.

| Descriptor Class | Example Descriptors | Predicted Property/Activity | Relevance for this compound |

|---|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Number of N atoms, Number of Halogens | General physicochemical properties, bioavailability | Basic parameters influencing ADME properties. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Binding affinity, biological activity | Describes molecular branching and complexity. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Receptor fit, steric interactions | Crucial for understanding how the molecule fits into a binding pocket. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges | Reactivity, interaction with polar residues | Describes the electron distribution and susceptibility to reaction. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Membrane permeability, solubility | Important for predicting pharmacokinetic behavior. |

Mechanistic Insights into Molecular Interactions

Molecular Recognition and Binding Mechanisms (e.g., Interaction with Enzymes or Receptors)

While specific enzymatic or receptor targets for 2-(azetidin-1-yl)-5-bromopyridine are not extensively detailed in publicly available research, the individual components of the molecule provide a basis for understanding its potential binding interactions. The pyridine (B92270) ring, a common scaffold in many FDA-approved drugs, is known to participate in various non-covalent interactions within biological systems. nih.gov These can include hydrogen bonding, where the nitrogen atom acts as a hydrogen bond acceptor, and π-π stacking interactions with aromatic residues of a protein.

The azetidine (B1206935) ring, a four-membered saturated heterocycle, imparts a degree of rigidity to the molecule. mdpi.com This constrained conformation can be crucial for fitting into specific binding pockets of enzymes or receptors, potentially enhancing binding affinity and selectivity. The nitrogen atom within the azetidine ring can also act as a hydrogen bond acceptor.

Furthermore, the bromine atom at the 5-position of the pyridine ring can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. In this interaction, the electropositive region on the bromine atom (the σ-hole) can interact favorably with a nucleophilic or negatively charged group on a biological target.

Studies on related pyridine derivatives have shown that they can act as inhibitors of various enzymes, such as acetylcholinesterase and Rho kinase (ROCK), and can bind to receptors like the histamine (B1213489) H3 receptor. nih.govnih.govnih.gov For instance, in the context of ROCK inhibitors, pyridine-based compounds have been designed to fit into the ATP-binding pocket of the kinase. nih.gov It is plausible that this compound could engage with biological targets through a combination of these interactions, with the specific geometry and electronic nature of the binding site determining the precise mode of recognition.

Structure-Mechanism Relationships for Diverse Molecular Functions

The relationship between the structure of this compound and its potential mechanisms of action is rooted in the interplay of its constituent parts. The 2-substituted pyridine core is a versatile scaffold, and modifications to the substituent at the 2-position, in this case, the azetidin-1-yl group, can significantly alter biological activity.

Research on other 2-substituted pyridine derivatives has demonstrated that the nature of the substituent dictates the compound's function. For example, in a series of pyridine derivatives designed as cholinesterase inhibitors, the substituent at the 2-position was critical for interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The azetidine ring in this compound, with its specific size and conformational rigidity, would present a distinct profile for such interactions compared to more flexible or bulkier substituents.

The position of the bromine atom is also a key determinant of the molecule's reactivity and potential interactions. The bromine at the 5-position influences the electronic distribution within the pyridine ring and can serve as a handle for synthetic modification, allowing for the generation of a library of analogues to probe structure-activity relationships (SAR). Studies on other brominated pyridines have highlighted the importance of the halogen's position for biological activity. researchgate.net

Interplay of Steric and Electronic Properties in Determining Molecular Function

The molecular function of this compound is governed by a delicate balance of its steric and electronic properties.

Steric Effects: The azetidine ring, being a small, four-membered ring, imposes significant steric constraints. Compared to larger rings like piperidine (B6355638) or more flexible acyclic amines, the azetidinyl group presents a well-defined and relatively compact three-dimensional shape. This can be advantageous for fitting into sterically demanding binding sites. Studies on azetidin-2-one (B1220530) derivatives as thrombin inhibitors have shown that the stereochemistry and substituents on the azetidine ring are crucial for inhibitory activity, highlighting the importance of precise steric arrangements. nih.gov

Electronic Properties: The electronic nature of the molecule is significantly influenced by the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing bromine atom. The pyridine nitrogen reduces the electron density of the ring, making it a π-deficient system. The bromine atom further withdraws electron density via induction. These electronic features can modulate the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds.

Q & A

Q. Q1. What are the established synthetic routes for 2-(Azetidin-1-yl)-5-bromopyridine, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution, where 5-bromo-2-chloropyridine reacts with azetidine under basic conditions. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of azetidine, improving substitution efficiency .

- Temperature : Reactions at 60–80°C optimize kinetics without promoting side reactions like ring-opening of azetidine .

- Catalysis : Use of catalytic KI or phase-transfer agents (e.g., TBAB) accelerates halogen displacement .

Yields typically range from 60–80%, with impurities arising from incomplete substitution or azetidine decomposition. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : H NMR identifies azetidine protons (δ 3.4–3.8 ppm, multiplet) and pyridine protons (δ 8.1–8.5 ppm). C NMR confirms substitution patterns (C-2: ~160 ppm for N-azetidine attachment; C-5: ~115 ppm for Br) .

- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (Br: 1:1 ratio for Br/Br) and confirms molecular ion [M+H] .

- X-ray Crystallography : Resolves steric effects of the azetidine ring and Br substituent, critical for structure-activity studies .

Advanced Research Questions

Q. Q3. How do electronic effects of the azetidine and bromine substituents influence reactivity in cross-coupling reactions?

Answer: The Br atom at C-5 acts as a directing group, enabling Suzuki-Miyaura couplings with arylboronic acids. However:

- Azetidine’s electron-donating nature reduces pyridine ring electrophilicity, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh)) .

- Steric hindrance : The azetidine ring at C-2 limits access to the C-5 Br site, necessitating bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Comparative studies with 5-bromo-2-methylpyridine show lower yields (40–50%) due to reduced steric protection of the Br atom .

Q. Q4. What computational methods are suitable for predicting the compound’s electronic properties and binding interactions?

Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict charge distribution, showing Br’s electron-withdrawing effect stabilizes the LUMO (-2.8 eV), enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., kinases), revealing azetidine’s conformational flexibility enhances hydrophobic pocket interactions .

- Docking Studies : AutoDock Vina evaluates binding affinities to enzymes like CYP450, critical for pharmacokinetic profiling .

Q. Q5. How can contradictory data on regioselectivity in substitution reactions be resolved?

Answer: Discrepancies arise from competing pathways:

- Thermodynamic control (higher temps): Favors substitution at C-5 due to Br’s leaving group ability.

- Kinetic control (lower temps): Azetidine’s steric bulk directs substitution to C-2.

Methodological resolution involves: - In-situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., Meisenheimer complexes) .

- Isotopic labeling : N-azetidine confirms substitution sites via N-H HMBC correlations .

Q. Q6. What strategies optimize the compound’s stability under acidic or oxidizing conditions?

Answer:

Q. Q7. How does the compound’s structure compare to analogs in medicinal chemistry applications?

Answer:

- vs. 2-(Pyrrolidin-1-yl)-5-bromopyridine : Azetidine’s smaller ring size reduces steric bulk, improving blood-brain barrier penetration in CNS-targeted drugs .

- vs. 5-Bromo-2-aminopyridine : Azetidine’s tertiary amine enhances metabolic stability compared to primary amines .

- vs. 2-Chloro-5-bromopyridine : Lower reactivity of Br vs. Cl allows selective functionalization at C-5 .

Q. Q8. What experimental designs validate the compound’s role as a chemical probe in enzyme inhibition studies?

Answer:

- Kinetic Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence polarization .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy, confirming azetidine’s role in hydrophobic interactions .

- Mutagenesis Studies : Replace key residues in enzyme binding pockets (e.g., Phe to Ala) to assess azetidine’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.